

# Quantifying Muscle Force Changes with Reldesemtiv Treatment: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Reldesemtiv
CAS No.:	1345410-31-2
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## Introduction

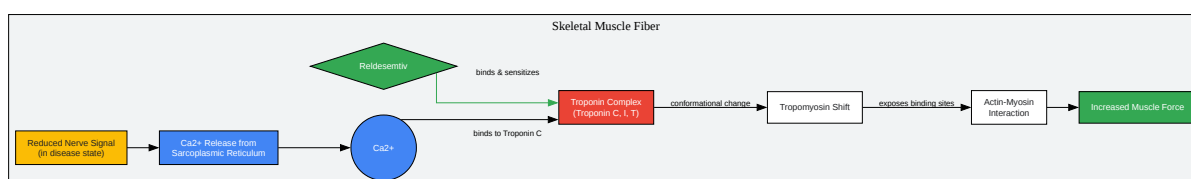
**Reldesemtiv** (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle contractility.[1][2] It selectively binds to the fast skeletal muscle troponin complex, sensitizing it to calcium and thereby amplifying the muscle's response to neuronal signals.[3][4] This mechanism of action has been investigated for its potential therapeutic benefits in conditions characterized by muscle weakness and fatigue, such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).[5] Although the clinical development of **reldesemtiv** for ALS was discontinued after a Phase 3 trial did not meet its primary endpoints, the quantitative data and methodologies from its clinical evaluation provide valuable insights for researchers in the field of muscle function and drug development.

These application notes provide a detailed overview of the quantitative changes in muscle force observed with **Reldesemtiv** treatment in clinical trials and the protocols used for these assessments.

## Mechanism of Action

**Reldesemtiv**'s mechanism of action centers on the modulation of the troponin complex in fast-twitch skeletal muscle fibers. In normal muscle contraction, a nerve impulse triggers the release of calcium ions ( $\text{Ca}^{2+}$ ) from the sarcoplasmic reticulum. This calcium then binds to troponin C, causing a conformational change in the troponin complex. This change moves tropomyosin, exposing myosin-binding sites on the actin filament and allowing for muscle contraction. In neuromuscular diseases, reduced nerve signaling can lead to insufficient calcium release and consequently, muscle weakness.

**Reldesemtiv** potentiates this process by binding to the troponin C component of the fast skeletal muscle troponin complex. This binding is thought to induce a more compact structure in troponin C, which slows the rate of calcium release from the complex. By increasing the sensitivity of the troponin complex to calcium, **Reldesemtiv** enables a greater muscle force to be generated from a given level of calcium, effectively amplifying the response to weaker nerve signals.



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**Caption:** Reldesemtiv's signaling pathway in muscle contraction.

## Quantitative Data from Clinical Trials

The clinical development of **Reldesemtiv** has generated quantitative data on its effects on muscle force and function across different patient populations.

## Spinal Muscular Atrophy (SMA) - Phase 2 Trial

A Phase 2, double-blind, placebo-controlled study in patients with SMA (Types II, III, and IV) evaluated two doses of **Reldesemtiv** (150 mg and 450 mg twice daily) over eight weeks. The trial demonstrated statistically significant improvements in measures of endurance and respiratory muscle strength.

Outcome Measure	Treatment Group	Mean Change from Baseline (vs. Placebo)	p-value	Reference
6-Minute Walk Distance (6MWD)	Reldesemtiv 450 mg bid	+35.6 meters (at week 4)	0.0037	
		+24.9 meters (at week 8)	0.058	
Maximum Expiratory Pressure (MEP)	Reldesemtiv 150 mg bid	+11.7 cm H <sub>2</sub> O (at week 8)	0.038	
	Reldesemtiv 450 mg bid	+13.2 cm H <sub>2</sub> O (at week 8)	0.03	

## Amyotrophic Lateral Sclerosis (ALS) - FORTITUDE-ALS (Phase 2) and COURAGE-ALS (Phase 3) Trials

The efficacy of **Reldesemtiv** in ALS was investigated in two major clinical trials: FORTITUDE-ALS (Phase 2) and COURAGE-ALS (Phase 3). While neither trial met its primary endpoint for statistical significance, post-hoc analyses of the FORTITUDE-ALS data suggested some positive trends. Muscle strength was a key secondary endpoint in both trials, assessed using handheld dynamometry (HHD) and handgrip dynamometry.

Trial	Primary/Secondary Endpoint	Outcome	Reference
FORTITUDE-ALS (Phase 2)	Change from baseline in Slow Vital Capacity (SVC)	Did not achieve statistical significance (p=0.11).	
Slope of the Muscle Strength Mega-Score (HHD and Handgrip)	Did not achieve statistical significance (p=0.31). Post-hoc analysis of pooled active treatment groups showed a lesser decline compared to placebo.		
COURAGE-ALS (Phase 3)	Change from baseline in ALSFRS-R	Did not demonstrate efficacy in slowing functional decline. The trial was discontinued due to futility.	
Change from baseline in bilateral handgrip strength	No effect demonstrated.		

## Experimental Protocols

Standardized protocols are crucial for the accurate quantification of muscle force changes in clinical trials. The following sections detail the methodologies used in the **Reldesemtiv** clinical programs.

### Handheld Dynamometry (HHD)

Handheld dynamometry is a non-invasive and portable method for objectively measuring isometric muscle strength.

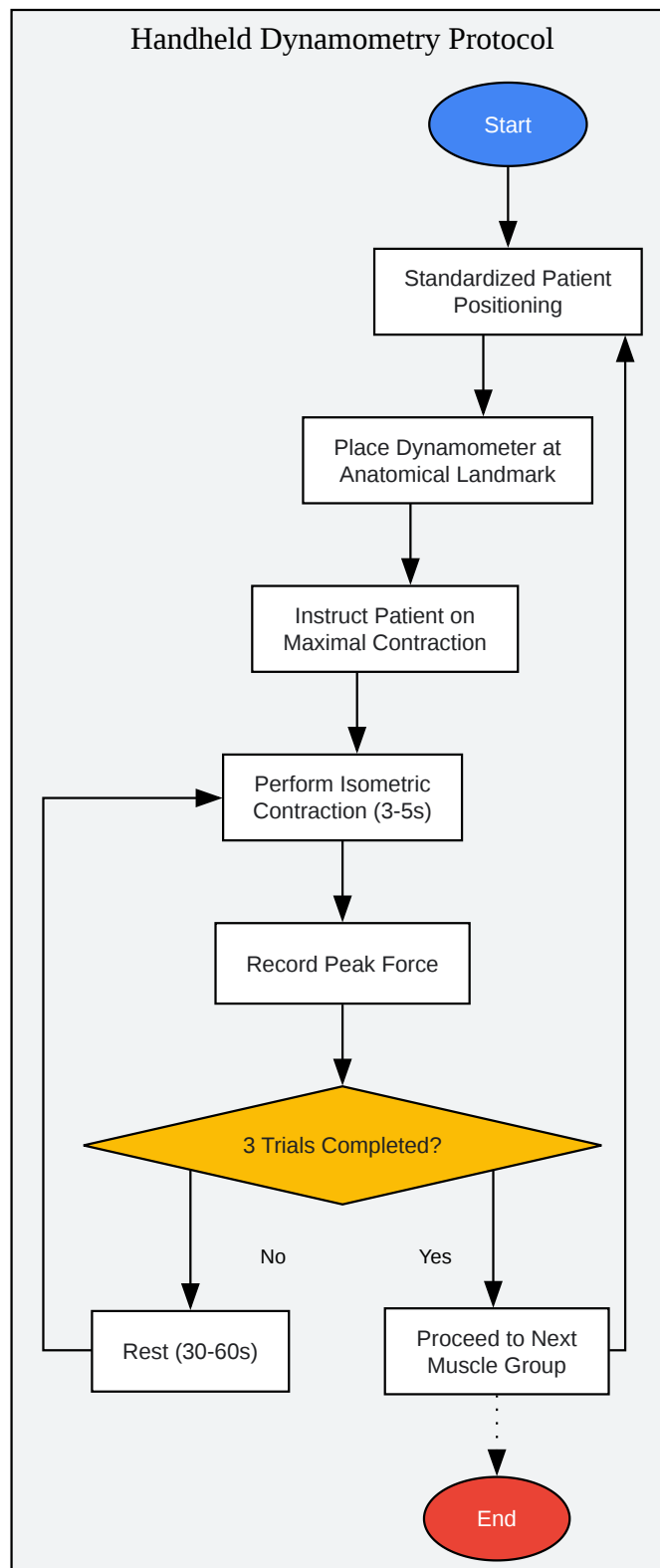
Objective: To quantify isometric strength in major muscle groups of the upper and lower limbs.

#### Equipment:

- Handheld dynamometer (e.g., microFET2)
- Treatment table or chair for patient positioning
- Straps for stabilization (optional but recommended)

#### Protocol (General overview based on ALS trial methodologies):

- **Patient Positioning:** The patient is positioned to isolate the specific muscle group being tested. Standardized positioning is critical for reproducibility. For example, for knee extension, the patient is seated with the hip and knee at 90 degrees.
- **Device Placement:** The dynamometer is placed perpendicular to the limb segment being tested, at a standardized anatomical landmark.
- **Instruction to the Patient:** The patient is instructed to build force gradually to a maximum over 2-3 seconds and hold the maximal contraction for 3-5 seconds.
- **Examiner's Role:** The examiner provides counter-pressure to the patient's movement, keeping the limb segment in a fixed position (isometric contraction). The examiner's strength should ideally exceed the patient's to ensure a true maximal voluntary contraction is recorded.
- **Data Acquisition:** The peak force is recorded in Newtons or pounds.
- **Repetitions:** Typically, three trials are performed for each muscle group, with a rest period of 30-60 seconds between trials. The average or the maximum value of the three trials is used for analysis.
- **Muscle Groups Tested (based on FORTITUDE-ALS):** Nine muscle groups in the upper and lower extremities were tested bilaterally. These commonly include:
  - **Upper Extremity:** Shoulder abduction, elbow flexion and extension, wrist extension, and handgrip.
  - **Lower Extremity:** Hip flexion, knee flexion and extension, and ankle dorsiflexion.



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**Caption:** Workflow for Handheld Dynamometry measurement.

## 6-Minute Walk Distance (6MWD)

The 6MWD is a sub-maximal exercise test that measures endurance and functional mobility.

Objective: To assess the distance a patient can walk on a hard, flat surface in 6 minutes.

Equipment:

- A 30-meter straight, unobstructed corridor
- Stopwatch
- Lap counter
- Chair for rest at the start/finish line
- Borg scale for rating perceived exertion (optional)

Protocol:

- Pre-test: The patient rests in a chair for at least 10 minutes before the test. Baseline heart rate, blood pressure, and oxygen saturation may be recorded.
- Instructions: The patient is instructed to walk as far as possible for 6 minutes, without running. They are allowed to slow down, stop, and rest if necessary, but should resume walking as soon as they are able.
- During the test: The administrator provides standardized encouragement at regular intervals (e.g., every minute). The administrator does not walk with the patient.
- Post-test: The total distance walked is recorded. Post-test vital signs and perceived exertion may also be recorded.

## Maximum Expiratory Pressure (MEP)

MEP is a measure of the strength of the expiratory muscles, including the abdominal and intercostal muscles.

Objective: To measure the maximum pressure that can be generated during a forceful exhalation against a closed airway.

Equipment:

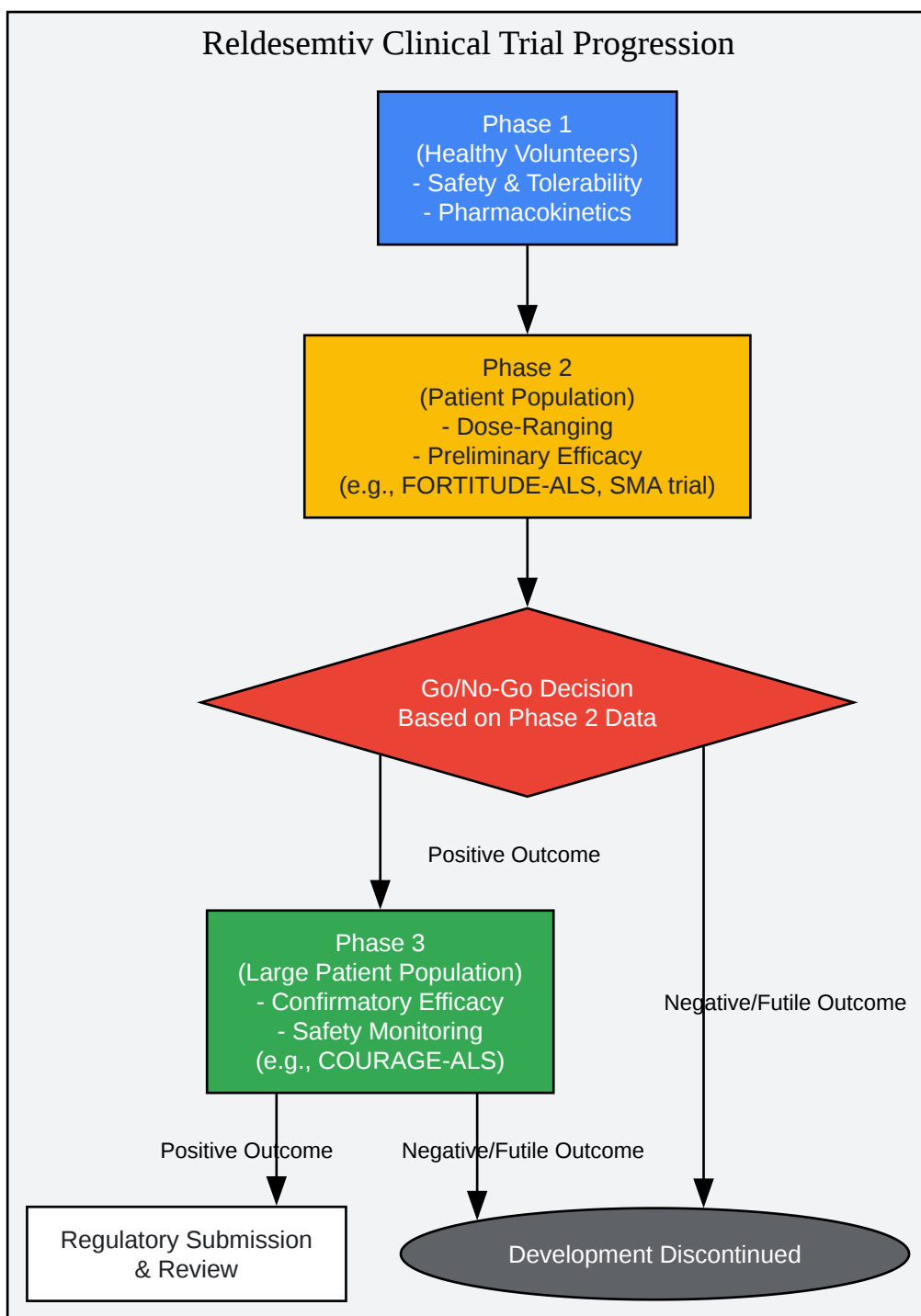
- A calibrated pressure transducer or manometer with a mouthpiece.

Protocol:

- Patient Position: The patient is seated comfortably.
- Instructions: The patient is instructed to inhale fully to total lung capacity, then place the mouthpiece in their mouth and exhale as forcefully as possible for at least 1-2 seconds.
- Measurement: The peak pressure generated during the exhalation is recorded in cm H<sub>2</sub>O.
- Repetitions: The maneuver is repeated at least three times, with a rest period in between, until two measurements are within 10% of each other. The highest value is recorded.

## Logical Relationships in Clinical Trial Design

The design of clinical trials for drugs like **Reldesemtiv** involves a structured progression from assessing safety and dose-ranging to confirming efficacy in a larger population.



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**Caption:** Logical flow of **Reldesemtiv's** clinical development.

## Conclusion

**Reldesemtiv** serves as an important case study in the development of therapies targeting muscle function. The quantitative data from its clinical trials, although not demonstrating the desired efficacy in ALS, provide valuable benchmarks for future research. The experimental protocols for quantifying muscle force, such as handheld dynamometry, 6-minute walk distance, and maximum expiratory pressure, are established and reliable methods that can be applied in the development of other novel therapeutics for neuromuscular diseases. These application notes and protocols are intended to support researchers and drug development professionals in designing and executing robust studies to assess changes in muscle force and function.

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- To cite this document: BenchChem. [Quantifying Muscle Force Changes with Reldesemtiv Treatment: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610437/docs#quantifying-muscle-force-changes-with-reldesemtiv-treatment-application-notes-and-protocols>]

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